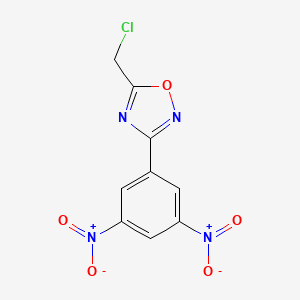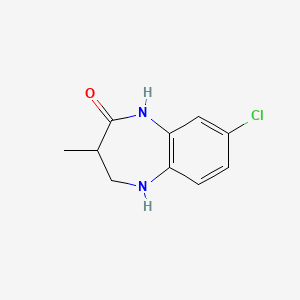stannane CAS No. 55204-80-3](/img/structure/B14626925.png)
[2,6-Bis(trifluoromethyl)phenyl](trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trifluoromethyl)phenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)phenylstannane typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organolithium reagent. The reaction proceeds as follows:
2,6−Bis(trifluoromethyl)phenyl lithium+Trimethyltin chloride→2,6−Bis(trifluoromethyl)phenylstannane+Lithium chloride
Industrial Production Methods
While specific industrial production methods for 2,6-Bis(trifluoromethyl)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(trifluoromethyl)phenylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides.
科学的研究の応用
2,6-Bis(trifluoromethyl)phenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, with a focus on their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2,6-Bis(trifluoromethyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2,6-Bis(trifluoromethyl)phenylsilane: Similar structure but with a silicon atom instead of tin.
2,6-Bis(trifluoromethyl)phenylgermane: Similar structure but with a germanium atom instead of tin.
2,6-Bis(trifluoromethyl)phenyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
2,6-Bis(trifluoromethyl)phenylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity in various chemical reactions make this compound particularly valuable in research and industrial applications.
特性
CAS番号 |
55204-80-3 |
|---|---|
分子式 |
C11H12F6Sn |
分子量 |
376.91 g/mol |
IUPAC名 |
[2,6-bis(trifluoromethyl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C8H3F6.3CH3.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;;/h1-3H;3*1H3; |
InChIキー |
ITSYMEVOKJJCSV-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



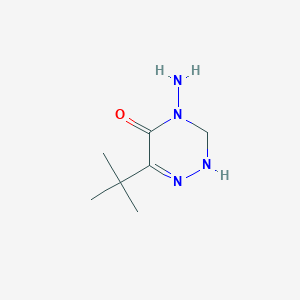


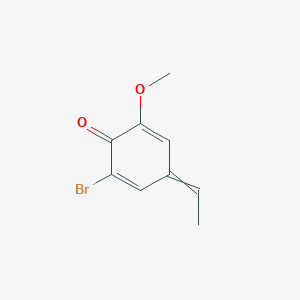
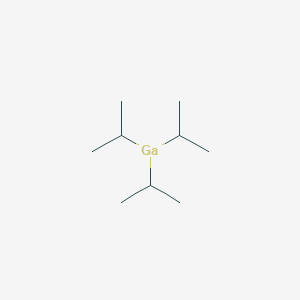
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
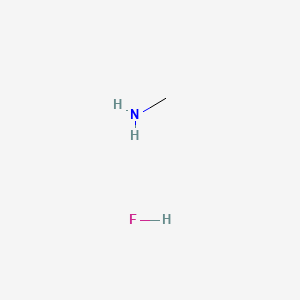
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)

